N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It has been extensively studied for its potential in cancer therapy, due to its ability to selectively kill cancer cells with defects in DNA repair pathways.
Mécanisme D'action
N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide works by inhibiting the PARP enzymes, which are involved in DNA repair. In cancer cells with defects in DNA repair pathways, PARP inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to have a favorable safety profile, with minimal toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has several advantages for use in lab experiments. It is highly selective for PARP enzymes, which minimizes off-target effects. It is also highly potent, which allows for the use of lower doses in experiments. However, one limitation is that its effects may be limited to cancer cells with defects in DNA repair pathways, which may limit its applicability in certain experiments.
Orientations Futures
There are several future directions for the study of N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide. One area of interest is the development of combination therapies that include N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, which may enhance its anti-tumor activity. Another area of interest is the investigation of the potential use of N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to better understand the mechanisms underlying the selective toxicity of N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide towards cancer cells with defects in DNA repair pathways.
Méthodes De Synthèse
N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide can be synthesized through a multi-step process involving the reaction of 7-bromo-5-methyl-1,2-dihydro-3H-indole-2,3-dione with nicotinic acid hydrazide, followed by the addition of a carbonyl group to form the final product.
Applications De Recherche Scientifique
N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been extensively studied for its potential in cancer therapy, particularly in the treatment of breast, ovarian, and pancreatic cancers. It has been shown to selectively kill cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1 and BRCA2 genes.
Propriétés
IUPAC Name |
N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c1-8-5-10-12(11(16)6-8)18-15(22)13(10)19-20-14(21)9-3-2-4-17-7-9/h2-7,18,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXRUZIYNGADPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)C3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.